molecular formula C19H20O5 B11933881 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate

2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate

Cat. No.: B11933881
M. Wt: 328.4 g/mol
InChI Key: JRIBPWOXWIRQOQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure that combines elements of furochromen and methylbutenoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the furochromen ring system, followed by the introduction of the propan-2-yl and methylbut-2-enoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring that the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it might inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thymoquinone: Known for its anticancer properties.

    Allicin: Found in garlic, with antimicrobial effects.

    Resveratrol: A compound in red wine, known for its antioxidant properties.

Uniqueness

What sets 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/t15-/m0/s1

InChI Key

JRIBPWOXWIRQOQ-HNNXBMFYSA-N

Isomeric SMILES

CC=C(C)C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.